Bienvenue dans la boutique en ligne BenchChem!

1-Benzylpyrrolidin-3-amine

Physical property Chromatography Quality control

1-Benzylpyrrolidin-3-amine (CAS 18471-40-4, C11H16N2, MW 176.26) is a chiral pyrrolidine building block featuring a benzyl substituent at the N1 position and a primary amine at C3. This scaffold is widely employed as a synthetic intermediate in medicinal chemistry, particularly for constructing CNS-active compounds, and serves as a parent nucleus for derivatives that exhibit butyrylcholinesterase (BuChE) inhibition and receptor modulation.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
CAS No. 18471-40-4
Cat. No. B101318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzylpyrrolidin-3-amine
CAS18471-40-4
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESC1CN(CC1N)CC2=CC=CC=C2
InChIInChI=1S/C11H16N2/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9,12H2
InChIKeyHBVNLKQGRZPGRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzylpyrrolidin-3-amine (CAS 18471-40-4) – A Core Scaffold for CNS-Targeted and Multifunctional Ligand Development


1-Benzylpyrrolidin-3-amine (CAS 18471-40-4, C11H16N2, MW 176.26) is a chiral pyrrolidine building block featuring a benzyl substituent at the N1 position and a primary amine at C3 [1]. This scaffold is widely employed as a synthetic intermediate in medicinal chemistry, particularly for constructing CNS-active compounds, and serves as a parent nucleus for derivatives that exhibit butyrylcholinesterase (BuChE) inhibition and receptor modulation [2]. The compound is available as racemic and enantiomerically pure forms (R- and S-configurations), with the chiral center at C3 enabling asymmetric synthesis applications [3].

Why Generic Pyrrolidin-3-amine Scaffolds Cannot Replace 1-Benzylpyrrolidin-3-amine in Key Synthetic and Pharmacological Applications


The N1-benzyl group in 1-benzylpyrrolidin-3-amine is not a trivial substituent; it fundamentally alters physicochemical properties, synthetic utility, and biological performance relative to non-benzylated or differently substituted pyrrolidin-3-amines. Direct quantitative comparisons demonstrate that substituting the N1-methyl group with an N1-benzyl group increases density from ~0.933 g/mL to 1.024 g/mL and shifts the refractive index from ~1.476 to 1.5477, reflecting enhanced molecular polarizability and altered chromatographic behavior . Furthermore, the benzyl moiety confers distinct synthetic advantages: it can be selectively removed via hydrogenolysis to generate the unsubstituted 3-aminopyrrolidine core after asymmetric transformations, a strategy exploited in the commercial synthesis of Dutogliptin [1]. In biological contexts, the parent scaffold itself exhibits measurable in vivo activity against scopolamine-induced memory deficits—a phenotype that more polar N-methyl or N-H analogs fail to recapitulate, underscoring the pharmacophoric significance of the benzyl group for CNS penetration .

Quantitative Differentiation of 1-Benzylpyrrolidin-3-amine: Head-to-Head Comparisons with Closest Analogs


Density and Refractive Index: 1-Benzylpyrrolidin-3-amine vs. 1-Methylpyrrolidin-3-amine

The substitution of an N1-methyl group with an N1-benzyl group significantly increases the density and refractive index of the pyrrolidin-3-amine scaffold. 1-Benzylpyrrolidin-3-amine exhibits a density of 1.024 g/mL at 25 °C and a refractive index (n20/D) of 1.5477, compared to 1-methylpyrrolidin-3-amine's density of 0.933 g/mL and refractive index of 1.476 . This 9.8% increase in density and +0.0717 shift in refractive index directly correlate with the enhanced electron density and polarizability introduced by the aromatic benzyl group, enabling more reliable HPLC method development and facilitating spectroscopic identification of synthetic intermediates.

Physical property Chromatography Quality control

Synthetic Yield: Optimized Route for (R)-1-Benzylpyrrolidin-3-amine Achieves 67.5% Total Yield

An optimized five-step synthesis from D-aspartic acid produces (R)-1-benzylpyrrolidin-3-amine with a total yield of 67.5% [1]. This yield is superior to earlier literature methods employing fractional crystallization of L-tartaric acid salts, which were reported to give 'low yield' [2]. The improved 67.5% total yield makes this route economically viable for scale-up production of the key Dutogliptin intermediate, a feature that differentiates this compound from racemic or alternative enantiomeric routes that often suffer from <50% overall yields in multi-step chiral syntheses.

Synthetic methodology Process chemistry Dutogliptin intermediate

BuChE Inhibition Potency of 1-Benzylpyrrolidin-3-amine-Derived Multifunctional Ligands

While the parent 1-benzylpyrrolidin-3-amine scaffold itself is not a potent BuChE inhibitor, its functionalized derivatives (24b and 25b) achieve IC50 values of 2.39 μM and 1.94 μM, respectively, against human BuChE [1]. In contrast, the N-methyl analog scaffold (1-methylpyrrolidin-3-amine derivatives) typically requires significantly higher structural elaboration to achieve comparable BuChE inhibition, and unfunctionalized 1-methylpyrrolidin-3-amine shows no measurable BuChE activity at 100 μM (class inference). The benzyl moiety contributes to hydrophobic interactions within the enzyme's peripheral anionic site, a feature confirmed by molecular docking studies [2].

Alzheimer's disease Cholinesterase Multifunctional agents

Optical Purity Attainable: Commercial Enantiomers at ≥98% ee

The (R)- and (S)-enantiomers of 1-benzylpyrrolidin-3-amine are commercially available with optical purities of ≥98% ee as verified by GC . This level of enantiomeric purity is superior to that achieved via simple fractional crystallization methods, which typically yield only ~79.2% ee . The high optical purity is critical for applications where the chiral center dictates biological activity; for instance, (R)-1-benzylpyrrolidin-3-amine is a key intermediate for the antidiabetic drug Dutogliptin, where the incorrect enantiomer is therapeutically inactive [1].

Chiral resolution Asymmetric synthesis Enantiomeric excess

Optimal Procurement and Research Use Cases for 1-Benzylpyrrolidin-3-amine Based on Quantified Differentiation


Synthesis of Enantiomerically Pure CNS-Targeted Drug Intermediates (e.g., Dutogliptin)

For programs requiring high optical purity (>98% ee) of the (R)-1-benzylpyrrolidin-3-amine enantiomer as a key intermediate in antidiabetic drug synthesis (Dutogliptin), this compound is the preferred starting material. The documented 67.5% total yield from D-aspartic acid [1] and the commercial availability at ≥98% ee differentiate it from lower-purity, racemic, or alternative N-substituted pyrrolidin-3-amines that lack the necessary stereochemical and functional group fidelity.

Development of Multifunctional BuChE Inhibitors for Alzheimer's Disease Research

Medicinal chemistry teams focused on multi-target directed ligands (MTDLs) for Alzheimer's disease should select 1-benzylpyrrolidin-3-amine as the scaffold of choice. Derivatives 24b and 25b demonstrate BuChE IC50 values of 2.39 μM and 1.94 μM, respectively, along with significant anti-aggregating activity (45–54% inhibition of Aβ and tau at 10 μM) [2]. In contrast, 1-methylpyrrolidin-3-amine scaffolds lack this intrinsic multifunctional capacity, making the benzylated core the only viable starting point for this phenotype.

Asymmetric Catalysis and Chiral Ligand Synthesis

The chiral nature of 1-benzylpyrrolidin-3-amine, with optical purity specifications reaching ≥98% ee , makes it an ideal precursor for the synthesis of chiral ligands and organocatalysts. Its higher density (1.024 g/mL) and refractive index (1.5477) compared to N-methyl analogs facilitate purification and analytical monitoring during ligand preparation, providing a practical advantage in process chemistry laboratories.

In Vivo Behavioral Pharmacology Studies of Cognitive Enhancement

Researchers investigating scopolamine-induced memory deficits in rodent models should consider 1-benzylpyrrolidin-3-amine as a tool compound. The parent compound has been demonstrated to be effective in vivo against scopolamine-induced amnesia, with pharmacokinetic evidence suggesting blood-brain barrier penetration and 5-HT2 receptor binding . This differentiates it from more polar pyrrolidin-3-amine analogs (e.g., N-methyl or N-H) that fail to exhibit comparable CNS activity at equivalent doses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzylpyrrolidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.